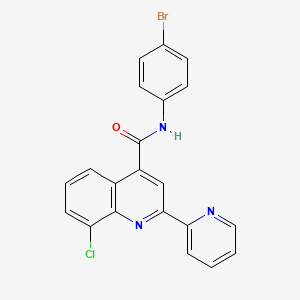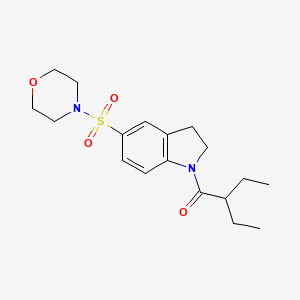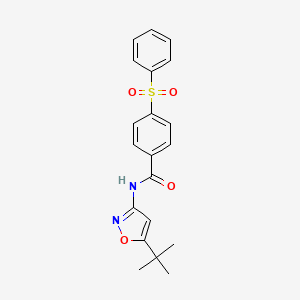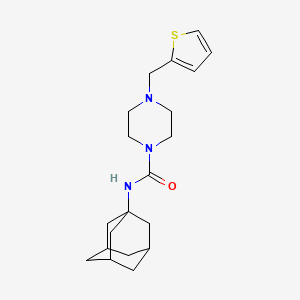
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamide
Vue d'ensemble
Description
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamide, also known as BB-Cl-Amidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and pharmacology. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee inhibits the activity of PADs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues in proteins. As a result, the levels of citrullinated proteins in the body are reduced, which has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of citrullinated proteins in synovial fluid and blood of patients with rheumatoid arthritis. It has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has several advantages for lab experiments. It is a potent and selective inhibitor of PADs, which makes it a valuable tool for studying the role of PADs in various diseases. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has some limitations. It is a reactive compound that can form covalent bonds with other proteins and enzymes in the body, which can lead to off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee. One area of research is the development of more potent and selective inhibitors of PADs. This could lead to the development of more effective therapies for diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is the investigation of the role of PADs in other diseases, such as cancer and Alzheimer's disease. Finally, the development of new methods for the delivery of N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee could enhance its therapeutic potential and reduce its off-target effects.
Conclusion
In conclusion, N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and pharmacology. It has been shown to be a potent inhibitor of PADs, which makes it a potential therapeutic agent for the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee could lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to be a potent inhibitor of protein arginine deiminases (PADs), which are enzymes involved in the post-translational modification of proteins. PADs have been implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. N-(2-bromobenzyl)-2-chloro-6-fluorobenzamidee has been shown to inhibit the activity of PADs, thereby reducing the levels of citrullinated proteins in the body. This makes it a potential therapeutic agent for the treatment of these diseases.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c15-10-5-2-1-4-9(10)8-18-14(19)13-11(16)6-3-7-12(13)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXGTHHKHMITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)-2-chloro-6-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)

![4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4654870.png)



![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4654887.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(4-ethylphenyl)acetamide]](/img/structure/B4654892.png)


![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4654906.png)

